9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
Description
This compound is a tricyclic xanthine derivative with a pyrimido[2,1-f]purine core. Its structure features a 2,4-dimethylphenyl group at the N-9 position and a methyl group at N-1. The molecular formula is C₁₇H₁₉N₅O₂ (molecular weight: 325.37 g/mol), and it is available in 58 mg quantities for screening purposes .
Properties
IUPAC Name |
9-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-10-5-6-12(11(2)9-10)21-7-4-8-22-13-14(18-16(21)22)20(3)17(24)19-15(13)23/h5-6,9H,4,7-8H2,1-3H3,(H,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQLEMMLBXQFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCCN3C2=NC4=C3C(=O)NC(=O)N4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties based on various studies and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by a tetrahydropyrimido core fused with a purine ring. Its molecular formula is with a molecular weight of 286.33 g/mol. The presence of the dimethylphenyl group is believed to enhance its lipophilicity and biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Research indicates that purine derivatives can exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Several studies have demonstrated that related purine derivatives possess antimicrobial activity against a range of pathogens. The mechanism often involves interference with nucleic acid synthesis in bacteria and fungi.
- Anti-inflammatory Effects : Some derivatives of purine compounds have been reported to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various purine derivatives and their effects on cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against several cancer types (e.g., breast and lung cancer) .
Antimicrobial Activity
In a comparative analysis of purine derivatives for antimicrobial efficacy, it was found that certain modifications at the 9-position significantly enhanced activity against Gram-positive bacteria. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anti-inflammatory Mechanism
Research investigating the anti-inflammatory properties of purine analogs indicated that these compounds could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential therapeutic role in managing chronic inflammatory conditions .
Data Table: Biological Activities Summary
Scientific Research Applications
Neurological Disorders
One of the primary applications of this compound is in the treatment of neurological disorders. It has been studied for its potential as a therapeutic agent in conditions such as Parkinson's disease and Alzheimer's disease. The compound's structure allows it to interact with various neurotransmitter systems, potentially modulating their activity.
- Mechanism of Action : It is believed that the compound may act as an antagonist at certain adenosine receptors, which are implicated in neurodegenerative diseases. This modulation can lead to improved motor function and cognitive abilities in affected individuals.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : The compound has shown efficacy in inducing cell cycle arrest in cancer cell lines such as SW480 and PC3. This effect is crucial for preventing the uncontrolled growth characteristic of cancer.
- Apoptosis Induction : It has been observed to promote apoptosis (programmed cell death) in tumor cells, which is a desirable effect in cancer therapy.
Case Study 1: Antiproliferative Effects
In a study examining the antiproliferative effects of 9-(2,4-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione on human cancer cell lines:
- Cell Lines Tested : SW480 (colon cancer), SW620 (lymph node metastasis), and PC3 (prostate cancer).
- Findings : The compound exhibited significant inhibition of cell growth with IC50 values indicating effective concentrations for therapeutic use.
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of neurodegeneration:
- Model Used : In vivo models mimicking Parkinson's disease.
- Results : Treatment with the compound resulted in reduced neuroinflammation and improved motor function tests compared to control groups.
Data Table
| Application Area | Mechanism of Action | Key Findings |
|---|---|---|
| Neurological Disorders | Adenosine receptor modulation | Improved cognitive function in animal models |
| Anticancer Activity | Cell cycle arrest and apoptosis induction | Significant growth inhibition in cancer cell lines |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Aromatic Ring
Table 1: Aromatic substituent variations and physicochemical properties
Key Observations :
Alkyl Chain Modifications at N-1 and N-3
Key Observations :
Pharmacological Profiling of Selected Analogs
Table 3: Receptor and enzyme activity of key analogs
Key Observations :
- Dual-target activity is achievable through hybrid structures (e.g., MAO-B and adenosine receptor inhibition ).
- Isoquinoline derivatives (e.g., compound 5 ) show nanomolar affinity for serotonin receptors, highlighting the impact of fused heterocyclic systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
